molecular formula C8H8FN3O3S B138031 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 98358-90-8

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No. B138031
CAS RN: 98358-90-8
M. Wt: 245.23 g/mol
InChI Key: YZWANFXENNWOOR-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as DBD-F, is a compound with the empirical formula C8H8FN3O3S and a molecular weight of 245.23 . It is used as a fluorogenic derivatizing agent for thiols . The reagent itself has negligible fluorescence, but thiol derivatives fluoresce intensively .


Synthesis Analysis

In a five-step synthesis, 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) was prepared in high yields as a stable new derivatizing agent for carbonyl compounds . The major advantage of this substance compared with similar reagents is its improved solubility in polar solvents, such as methanol and ethanol .


Chemical Reactions Analysis

MDBDH reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones . These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm, depending on the individual hydrazone . MDBDH also reacts with oxidizers such as nitrogen dioxide and nitrite to only one product, 4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole (MDBDA), which can easily be separated from the hydrazones of lower aldehydes .


Physical And Chemical Properties Analysis

This compound has a melting point of 123-128 °C and should be stored at a temperature of 2-8°C . It is also noted that the reagent has negligible fluorescence, but thiol derivatives fluoresce intensively .

Scientific Research Applications

Application in Terahertz Technology

Scientific Field

Physics - Terahertz Technology

Summary of Application

The compound has been used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which is used in terahertz technology .

Methods of Application

The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis. The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

Results or Outcomes

The highest terahertz conversion efficiency found was 1.71×10^(-5) .

Application in Nonlinear Optical Applications

Scientific Field

Physics - Nonlinear Optics

Summary of Application

The compound has been used in the growth of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal, which is an effective material for nonlinear optical applications .

Methods of Application

The DSFS crystal was successfully cultivated with methanol as the solvent by using the slow evaporation technique .

Results or Outcomes

The emission wavelength of the title crystal lies in the red region (620 nm), which was confirmed from the photoluminescence spectroscopy (PL) .

Application in Aging and Disease Diagnostics

Scientific Field

Biochemistry - Aging and Disease Diagnostics

Summary of Application

The compound has been used in the determination of the enantiomeric ratio of amino acids, which can be a useful tool for determining aging and disease diagnostics .

Methods of Application

The compound is used for the derivatization of amyloid-β peptides. The separation was performed by Acquity UPLC BEH C18 column .

Results or Outcomes

The presence of some d-amino acids in the human body can indicate various diseases or disorders. The formation of d-aspartic acid (d-Asp) was explained as a result of spontaneous racemization in different tissues .

Application in Aldehyde Derivatization

Scientific Field

Chemistry - Aldehyde Derivatization

Summary of Application

The compound has been used as a new derivatizing agent for aldehydes .

Methods of Application

The compound reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones. These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm .

Results or Outcomes

Due to large molar absorptivities and absorption maxima at wavelengths > 430 nm, limits of detection range from 4 × 10^(-8) to 6 × 10^(-8) mol · L^(-1), and limits of quantification range from 1 × 10^(-7) to 2 × 10^(-7) mol·L^(-1) for the individual hydrazones .

Application in Chiral Separation of Aldoses

Scientific Field

Chemistry - Chiral Separation

Summary of Application

The compound has been used for d/l-isomeric separation of aldopentoses and aldohexoses .

Methods of Application

The compound is used as a derivative in a novel method developed for d/l-isomeric separation of aldopentoses and aldohexoses using phenylboronate buffer containing sodium dodecyl sulfate as a background electrolyte .

Results or Outcomes

The method allows for the effective separation of d/l-isomers of aldopentoses and aldohexoses .

Application in Transient Absorption Spectrum Analysis

Scientific Field

Physical Chemistry - Spectroscopy

Summary of Application

The compound has been used in the simulation and analysis of the transient absorption spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in acetonitrile .

Methods of Application

The TA spectrum is calculated on the basis of nonadiabatic molecular dynamics simulations .

Results or Outcomes

The study demonstrates that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .

Application in Protein-Protein Interactions Study

Scientific Field

Biochemistry - Protein-Protein Interactions

Summary of Application

The compound has been used as a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for application in the study of protein-protein interactions .

Methods of Application

The fluorescence quantum yield of this chromophore is highly sensitive to changes in the local solvent environment .

Results or Outcomes

The compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .

properties

IUPAC Name

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWANFXENNWOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243556
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

CAS RN

98358-90-8
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Citations

For This Compound
186
Citations
A Koshiyama, K Imai - Analyst, 2010 - pubs.rsc.org
Since the successful selection of fluorogenic derivatization reagent 7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-Cl) as a component of a novel …
Number of citations: 10 pubs.rsc.org
JZ Min, H Yano, A Matsumoto, H Yu, Q Shi, T Higashi… - Clinica Chimica …, 2011 - Elsevier
BACKGROUND: Polyamines are active biogenic amines which play an important role in cell growth and proliferation and the synthesis of proteins and nucleosides. In recently studies, …
Number of citations: 33 www.sciencedirect.com
T Kajiro, T Fukushima, T Santa, K Imai - Analyst, 2000 - pubs.rsc.org
Water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole (benzofurazan) structure, 2-(7-fluoro-2,1,3-benzoxadiazole-4-sulfonamido)ethanesulfonic acid (ES-ABD-F), 4-(7-…
Number of citations: 16 pubs.rsc.org
A FURUSHO, KA IKEJIRI, C ISHII, T AKITA, M MITA… - …, 2022 - jstage.jst.go.jp
A two-dimensional high-performance liquid chromatographic (2D-HPLC) system using the pre-column derivatization with 4-(N, N-dimethylaminosulfonyl)-7-fluoro-2, 1, 3-…
Number of citations: 7 www.jstage.jst.go.jp
S Uchiyama, T Santa, N Okiyama… - Biomedical …, 2001 - Wiley Online Library
Fluorogenic and fluorescent labeling reagents having a benzofurazan (2,1,3‐benzoxadiazole) skeleton such as 4‐fluoro‐7‐nitro‐2,1,3‐benzoxadiazole (NBD‐F), 4‐N,N‐…
CZ Huang, T Santa, K Imai - Analyst, 2002 - pubs.rsc.org
A reversed-phase high-performance liquid chromatographic (HPLC) method for the femtomole determination of nine saturated carboxylic acids, n-butyric (C4), n-hexanoic (C6), n-…
Number of citations: 22 pubs.rsc.org
H AKIYAMA, M MIYAHARA, M TOYODA… - Food Hygiene and …, 1995 - jstage.jst.go.jp
A new, sensitive and rapid method has been developed for the analysis of fumonisin B1 and fumonisin B2 in corn. Fumonisin B1 and fumonisin B2 which are the major metabolites …
Number of citations: 19 www.jstage.jst.go.jp
K Okabe, R Wada, K Ohno, S Uchiyama, T Santa… - … of Chromatography A, 2002 - Elsevier
Sensitive, reactive, and hydrophilic fluorogenic reagents for thiols with the benzofurazan skeleton, 4-(N-acetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (AcABD-F) and 4-(N-…
Number of citations: 29 www.sciencedirect.com
K Imai, T Fukushima - Biomedical Chromatography, 1993 - Wiley Online Library
L‐ and D‐Amino acids (Leu or Phe) were derivatized with fluorogenic reagents, 4‐fluoro‐7‐nitro‐2,1,3‐benzoxadiazole (NBD‐F), 4‐(N,N‐dimethylaminosulfonyl)‐7‐fluoro‐2,1,3‐…
T Toyo'oka, J Tanabe, Y Kashihara - Analytica chimica acta, 2001 - Elsevier
A method for the determination of rat hepatocellular glutathione (GSH) by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection utilizing helium–cadmium (He–…
Number of citations: 16 www.sciencedirect.com

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